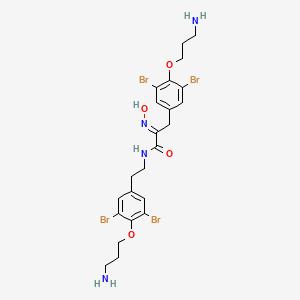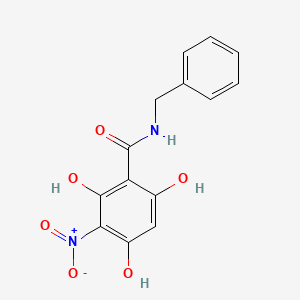![molecular formula C16H11N B14286449 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine CAS No. 117635-48-0](/img/structure/B14286449.png)
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is a chemical compound that belongs to the class of 1,3-diynes. This compound features a pyridine ring substituted with a butadiyne chain, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine typically involves the coupling of terminal alkynes. A common method includes the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is carried out by mixing phenylacetylene and p-methoxyphenylacetylene in the presence of the catalysts at 60°C for 10 hours. The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbuta-1,3-diyne: Similar structure but lacks the pyridine ring.
1,4-Bis(p-methoxyphenyl)buta-1,3-diyne: Contains methoxy groups instead of the methyl group.
1,4-Bis(m-methylphenyl)buta-1,3-diyne: Similar but with different substitution patterns on the phenyl rings.
Uniqueness
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
Properties
CAS No. |
117635-48-0 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)buta-1,3-diynyl]pyridine |
InChI |
InChI=1S/C16H11N/c1-14-9-11-15(12-10-14)6-2-3-7-16-8-4-5-13-17-16/h4-5,8-13H,1H3 |
InChI Key |
PQBZSTAYKLHVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
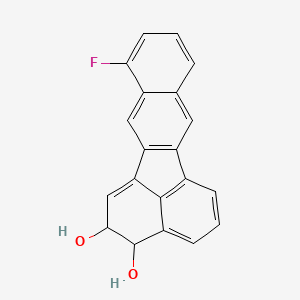
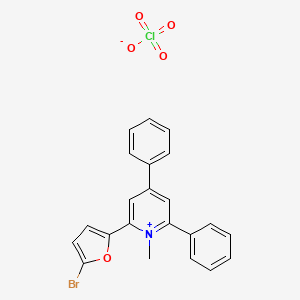

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
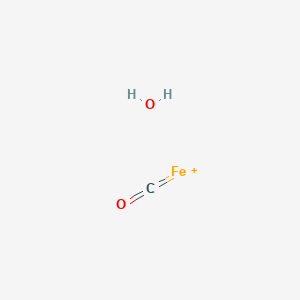
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
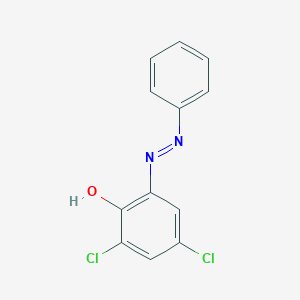
![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
